Sulfaloxic acid calcium salt

Description

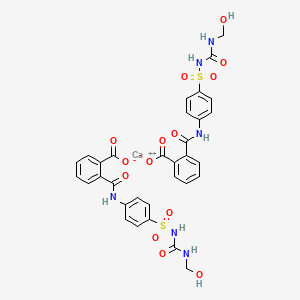

Sulfaloxic acid calcium salt, also known as calcium sulfaloxate, is a chemical compound with the molecular formula 2C16H14N3O7S.Ca. It is a calcium salt of sulfaloxic acid and is known for its various applications in scientific research and industry .

Properties

CAS No. |

59672-20-7 |

|---|---|

Molecular Formula |

C32H28CaN6O14S2 |

Molecular Weight |

824.8 g/mol |

IUPAC Name |

calcium;2-[[4-(hydroxymethylcarbamoylsulfamoyl)phenyl]carbamoyl]benzoate |

InChI |

InChI=1S/2C16H15N3O7S.Ca/c2*20-9-17-16(24)19-27(25,26)11-7-5-10(6-8-11)18-14(21)12-3-1-2-4-13(12)15(22)23;/h2*1-8,20H,9H2,(H,18,21)(H,22,23)(H2,17,19,24);/q;;+2/p-2 |

InChI Key |

KRZBKGSMUYFQAX-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC(=O)NCO)C(=O)[O-].C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC(=O)NCO)C(=O)[O-].[Ca+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfaloxic acid calcium salt can be synthesized through the neutralization reaction between sulfaloxic acid and calcium hydroxide. The reaction typically involves dissolving sulfaloxic acid in water and then adding calcium hydroxide to the solution. The mixture is stirred until the reaction is complete, resulting in the formation of this compound and water. The product is then filtered, washed, and dried to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often subjected to additional purification steps, such as recrystallization, to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Sulfaloxic acid calcium salt undergoes various chemical reactions, including:

Neutralization Reactions: Reacts with acids to form sulfaloxic acid and calcium salts.

Substitution Reactions: Can participate in substitution reactions where functional groups are replaced by other groups.

Complexation Reactions: Forms complexes with metal ions, which can be useful in various applications.

Common Reagents and Conditions

Acids: Hydrochloric acid, sulfuric acid.

Bases: Sodium hydroxide, potassium hydroxide.

Solvents: Water, ethanol.

Major Products

Neutralization: Sulfaloxic acid and calcium salts.

Substitution: Various substituted derivatives of sulfaloxic acid.

Scientific Research Applications

Sulfaloxic acid calcium salt has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.

Industry: Utilized in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of sulfaloxic acid calcium salt involves its interaction with specific molecular targets and pathways. It is known to bind to certain proteins and enzymes, modulating their activity. This interaction can lead to various biochemical effects, such as inhibition or activation of specific pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Calcium Dobesilate: Used as a vasoprotectant in the treatment of chronic venous disease.

Calcium Sacubitril: A prodrug inhibitor used in combination with valsartan for heart failure treatment

Uniqueness

Sulfaloxic acid calcium salt is unique due to its specific chemical structure and the resulting properties. Its ability to form complexes with metal ions and participate in various chemical reactions makes it a valuable compound in both research and industrial applications .

Biological Activity

Sulfaloxic acid calcium salt is a compound derived from sulfaloxic acid, which is a sulfonamide antibiotic. This article explores its biological activity, focusing on its pharmacological effects, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is a calcium salt of sulfaloxic acid, characterized by its sulfonamide functional group. The presence of calcium enhances its solubility and bioavailability, making it suitable for various applications in medicine and agriculture.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against a range of pathogens. Studies have shown that it effectively inhibits the growth of Gram-positive and Gram-negative bacteria, making it a potential candidate for treating bacterial infections. The mechanism of action is primarily through the inhibition of bacterial folic acid synthesis, similar to other sulfonamides.

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Streptococcus pneumoniae | 8 µg/mL |

Cytotoxic Effects

Research indicates that this compound may possess cytotoxic properties against certain cancer cell lines. A study demonstrated that at specific concentrations, the compound induced apoptosis in tumor cells while sparing normal cells, suggesting selective cytotoxicity.

Case Study: Cytotoxicity in Cancer Cells

- Study Design: Human cancer cell lines were treated with varying concentrations of this compound.

- Results: At concentrations ranging from 1 to 100 µg/mL, there was a dose-dependent increase in apoptosis markers in cancer cells, with minimal effects on normal fibroblast cells.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound has been evaluated in animal models. It demonstrates rapid absorption and distribution within the body, with peak plasma concentrations occurring within 1-2 hours post-administration.

Toxicological Studies

Toxicology assessments indicate that the compound has a low acute toxicity profile. In subchronic studies, no significant adverse effects were observed at doses up to 2000 mg/kg body weight. The no observed adverse effect level (NOAEL) was established at this dosage.

Therapeutic Applications

Given its antimicrobial and cytotoxic properties, this compound has potential applications in:

- Infectious Disease Treatment: As an antibiotic for treating bacterial infections.

- Cancer Therapy: As an adjunctive treatment for certain types of cancer due to its selective cytotoxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.